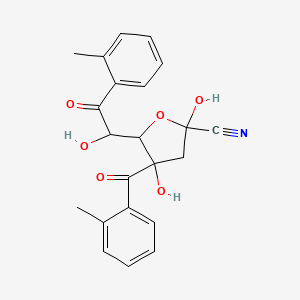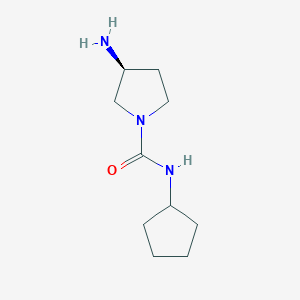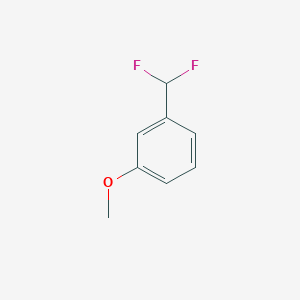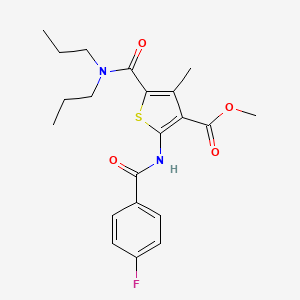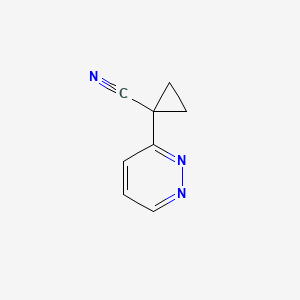![molecular formula C14H18N2O5 B12069728 Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-](/img/structure/B12069728.png)
Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- typically involves the protection of the amino group of glycine using a phenylmethoxycarbonyl (Cbz) group. This protection is achieved through a reaction with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective protection of the amino group.
Industrial Production Methods
Industrial production of Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to remove the phenylmethoxycarbonyl group, regenerating the free amino group.
Substitution: The compound can participate in substitution reactions where the phenylmethoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can regenerate the free amino group.
Scientific Research Applications
Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein synthesis and enzyme activity.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- involves its interaction with specific molecular targets and pathways. The phenylmethoxycarbonyl group can protect the amino group, allowing the compound to participate in selective reactions. This protection is crucial in peptide synthesis, where selective protection and deprotection of amino groups are necessary.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-[(phenylmethoxy)carbonyl]-glycyl-: Another derivative with similar protective groups.
N-Carbobenzyloxy-glycylglycine: A related compound used in peptide synthesis.
Uniqueness
Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- is unique due to its specific structure and the presence of the phenylmethoxycarbonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C14H18N2O5 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-[[(2S)-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H18N2O5/c1-2-11(13(19)15-8-12(17)18)16-14(20)21-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,19)(H,16,20)(H,17,18)/t11-/m0/s1 |
InChI Key |
SOLBCJOTDKNCES-NSHDSACASA-N |
Isomeric SMILES |
CC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


